(S)-4-(1-Hydroxyethyl)benzaldehyde

Catalog No.
S14366512
CAS No.
212696-86-1
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-(1-Hydroxyethyl)benzaldehyde

CAS Number

212696-86-1

Product Name

(S)-4-(1-Hydroxyethyl)benzaldehyde

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzaldehyde

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-7,11H,1H3/t7-/m0/s1

InChI Key

KPQCYFPPETYXOG-ZETCQYMHSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)O

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C=O)O

(S)-4-(1-Hydroxyethyl)benzaldehyde is an organic compound characterized by the molecular formula C9H10O2C_9H_{10}O_2 and a molecular weight of approximately 150.17 g/mol. This compound features a benzaldehyde moiety with a hydroxyethyl substituent at the para position, making it a member of the hydroxylated benzaldehyde family. The presence of both an aldehyde group and a hydroxy group allows for diverse chemical reactivity and potential biological activities, which are of significant interest in medicinal chemistry and organic synthesis .

, including:

  • Oxidation: The aldehyde group can be oxidized to form 4-(1-Hydroxyethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-(1-Hydroxyethyl)benzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The hydroxyethyl group can participate in substitution reactions, such as halogenation, leading to derivatives like 4-(1-Bromoethyl)benzaldehyde.

Research indicates that (S)-4-(1-Hydroxyethyl)benzaldehyde exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies have explored its efficacy against various microbial strains, suggesting it may possess significant antibacterial and antifungal activities.
  • Antioxidant Effects: The compound's structure allows it to scavenge free radicals, contributing to its potential as an antioxidant agent.
  • Therapeutic Potential: Investigations into its anti-inflammatory and anticancer properties are ongoing, highlighting its promise in medicinal applications.

The synthesis of (S)-4-(1-Hydroxyethyl)benzaldehyde can be achieved through several methods:

  • Selective Reduction: One common method involves the selective reduction of 4-(1-Hydroxyethyl)benzoic acid using sodium borohydride in methanol at room temperature.
  • Oxidation of Alcohol: Alternatively, the compound can be synthesized by oxidizing the corresponding alcohol (4-(1-Hydroxyethyl)benzyl alcohol) using oxidizing agents under controlled conditions.

In industrial settings, catalytic hydrogenation processes may be employed for large-scale production, optimizing yield and purity through advanced catalytic systems.

(S)-4-(1-Hydroxyethyl)benzaldehyde has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals, facilitating the creation of more complex organic molecules.
  • Fine Chemicals Production: The compound is utilized in producing fine chemicals due to its unique structural properties that allow for further functionalization.
  • Biological Research: Its potential biological activities make it a subject of interest in pharmacological studies aimed at developing new therapeutic agents.

Interaction studies involving (S)-4-(1-Hydroxyethyl)benzaldehyde focus on its reactivity with biological molecules. Notable interactions include:

  • Covalent bonding with nucleophilic sites on proteins or enzymes due to the aldehyde group.
  • Participation in hydrogen bonding through the hydroxy group, influencing its biological activity and reactivity with other compounds.

Several compounds share structural similarities with (S)-4-(1-Hydroxyethyl)benzaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
4-HydroxybenzaldehydeHydroxylated benzaldehydeLacks hydroxyethyl group; used as a plant metabolite.
3-HydroxybenzaldehydeHydroxylated benzaldehydeHydroxyl group at the meta position; different reactivity profile.
2-HydroxybenzaldehydeHydroxylated benzaldehydeHydroxyl group at the ortho position; distinct biological activity.
Benzyl alcoholAlcoholLacks an aldehyde group; primarily used as a solvent and in personal care products.

The unique aspect of (S)-4-(1-Hydroxyethyl)benzaldehyde lies in its combination of both hydroxy and aldehyde functionalities, allowing for versatile reactivity not present in simpler derivatives. This dual functionality makes it particularly interesting for applications in medicinal chemistry and organic synthesis .

XLogP3

0.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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